Ammonium butyrate

Description

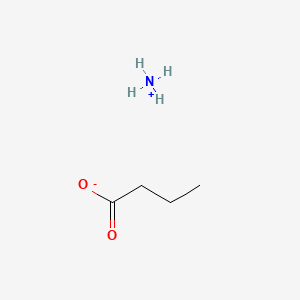

Structure

3D Structure of Parent

Properties

CAS No. |

14287-04-8 |

|---|---|

Molecular Formula |

C4H11NO2 |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

azane;butanoic acid |

InChI |

InChI=1S/C4H8O2.H3N/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);1H3 |

InChI Key |

YNTQKXBRXYIAHM-UHFFFAOYSA-N |

SMILES |

CCCC(=O)[O-].[NH4+] |

Canonical SMILES |

CCCC(=O)O.N |

Other CAS No. |

14287-04-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Ammonium Butyrate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium (B1175870) butyrate (B1204436) (CAS 14287-04-8), the ammonium salt of butyric acid, is a compound of significant interest in both industrial and scientific contexts.[1] While it has established applications as an emulsifying agent and in textile finishing, its true value for researchers lies in the biological activity of its constituent ions.[1][2] The butyrate anion is a potent histone deacetylase (HDAC) inhibitor and a key short-chain fatty acid (SCFA), making ammonium butyrate a valuable tool in epigenetics, cancer biology, and gut health research.[1] This document provides a comprehensive technical overview of its chemical properties, structure, synthesis, reactivity, and its role in modulating critical cellular signaling pathways.

Chemical Identity and Structure

Ammonium butyrate is an organic salt formed through the neutralization of a weak acid (butyric acid) and a weak base (ammonia).[1] The structure consists of an ammonium cation (NH₄⁺) and a butyrate anion (C₃H₇COO⁻) held together by an ionic bond.[1]

Chemical Formula : C₄H₁₁NO₂[1][2][3]

IUPAC Name : Azanium;butanoate[2][4]

Synonyms : Ammonium butanoate, Butyric acid ammonium salt, Butanoic acid ammonium salt.[3][4][5][6]

Physicochemical Properties

The key quantitative properties of ammonium butyrate are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 14287-04-8 | [1][2][3][4][7][8] |

| Molar Mass | 105.14 g/mol (approx.) | [1][2][3][7] |

| Appearance | Yellow-white powder or colorless crystalline solid | [1][2][7] |

| Solubility | Good solubility in water | [7] |

| Boiling Point | 164.3 °C at 760 mmHg (estimated) | [3][4] |

| Flash Point | 69.7 °C (157.0 °F) (estimated) | [3][4] |

| Vapor Pressure | 1.35 mmHg at 25 °C (estimated) | [3][4] |

Synthesis and Reactivity

Synthesis

The primary method for synthesizing ammonium butyrate is a straightforward acid-base neutralization reaction.[1][7] This typically involves reacting butyric acid directly with ammonia.[1][7] For a high-purity solid product, the reaction is best performed under anhydrous conditions to prevent the incorporation of water, as the salt is hygroscopic.[1]

References

- 1. Ammonium Butyrate|CAS 14287-04-8|Research Chemical [benchchem.com]

- 2. Ammonium butyrate - Wikipedia [en.wikipedia.org]

- 3. ammonium butyrate | 14287-04-8 [chemnet.com]

- 4. ammonium butyrate [flavscents.com]

- 5. echemi.com [echemi.com]

- 6. ammonium butyrate - Wikidata [wikidata.org]

- 7. ammonium butyrate [chembk.com]

- 8. Ammonium Butyrate - CAS 14287-04-8 - City Chemical LLC. [citychemical.com]

An In-depth Technical Guide to the Synthesis of Ammonium Butyrate from Butyric Acid and Ammonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ammonium (B1175870) butyrate (B1204436) from butyric acid and ammonia (B1221849). It details the underlying chemical principles, established synthesis protocols for both laboratory and industrial scales, and methods for purification and characterization. This document also explores the significant biological role of the butyrate ion as a histone deacetylase (HDAC) inhibitor and presents a detailed signaling pathway. All quantitative data is summarized in structured tables, and experimental workflows are visually represented to facilitate understanding and replication.

Introduction

Ammonium butyrate ((NH₄)(C₄H₇O₂)) is the ammonium salt of butyric acid. It is a white to yellowish, hygroscopic crystalline solid with the chemical formula C₄H₁₁NO₂ and a molar mass of 105.14 g/mol .[1][2] The compound is of interest to researchers, particularly in the fields of cell biology and drug development, due to the biological activity of the butyrate anion. Butyrate is a short-chain fatty acid (SCFA) that serves as a primary energy source for colonocytes and is a well-documented inhibitor of histone deacetylases (HDACs).[1][2] This inhibitory action on HDACs alters gene expression, leading to various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making it a valuable tool in cancer research and the study of other cellular processes.[1][2]

The synthesis of ammonium butyrate is a classic acid-base neutralization reaction. This guide provides detailed methodologies for its preparation, purification, and characterization, aimed at providing researchers with the necessary information to produce high-purity ammonium butyrate for experimental use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of ammonium butyrate is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₁NO₂ | [1][3] |

| Molar Mass | 105.14 g/mol | [1][2] |

| Appearance | White to yellowish crystalline powder | [1][2] |

| IUPAC Name | Ammonium butanoate | [3] |

| CAS Number | 14287-04-8 | [2] |

| Hygroscopicity | Hygroscopic | [1] |

Note: Specific quantitative data on properties such as melting point, boiling point, and solubility in various organic solvents are not consistently available in publicly accessible literature. The compound's hygroscopic nature and thermal decomposition characteristics may contribute to this lack of precise data.

Synthesis of Ammonium Butyrate

The synthesis of ammonium butyrate is achieved through the neutralization reaction between butyric acid (a weak acid) and ammonia (a weak base).

Chemical Equation: C₃H₇COOH + NH₃ → C₃H₇COONH₄[1]

This reaction involves the transfer of a proton from the carboxylic acid group of butyric acid to the lone pair of electrons on the nitrogen atom of ammonia, forming the ammonium cation and the butyrate anion.[1]

Laboratory Scale Synthesis

The most common laboratory method involves the reaction of butyric acid with ammonia gas in a non-aqueous solvent, such as diethyl ether. The use of a non-aqueous solvent is crucial for precipitating the ammonium butyrate salt, which can then be easily isolated by filtration.[1] It is essential to use dry reactants and solvents to prevent the incorporation of water into the final product, given its hygroscopic nature.[1] The reaction is exothermic, and cooling may be necessary to control the temperature.[1]

Industrial Scale Production

On an industrial scale, the synthesis mirrors the laboratory procedure but is adapted for larger volumes. This often involves reacting butyric acid with ammonia, sometimes with a heating step to drive off any water formed during the reaction, which pushes the equilibrium towards the product and helps ensure a high yield.[1]

Experimental Protocols

Detailed Laboratory Synthesis Protocol

This protocol describes the synthesis of ammonium butyrate by bubbling dry ammonia gas through a solution of butyric acid in anhydrous diethyl ether.

Materials:

-

Butyric acid (high purity)

-

Anhydrous diethyl ether

-

Ammonia gas (anhydrous)

-

Drying tube (filled with calcium chloride or other suitable drying agent)

-

Round-bottom flask

-

Gas dispersion tube (fritted glass bubbler)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Vacuum source

-

Desiccator

Procedure:

-

Preparation: In a fume hood, dissolve a known quantity of high-purity butyric acid in a sufficient volume of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar. A typical starting concentration might be 1 M butyric acid.

-

Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin stirring. Insert a gas dispersion tube connected to an anhydrous ammonia gas cylinder via tubing that includes a drying tube.

-

Reaction: Slowly bubble dry ammonia gas through the stirred butyric acid solution. A white precipitate of ammonium butyrate will begin to form.[1][3]

-

Completion: Continue bubbling ammonia until no further precipitation is observed. This indicates that the butyric acid has been completely neutralized.

-

Isolation: Remove the gas dispersion tube and stop stirring. Collect the precipitated ammonium butyrate by vacuum filtration using a Büchner funnel and filter paper.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted butyric acid.

-

Drying: Dry the purified ammonium butyrate under vacuum in a desiccator to remove any residual solvent.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ammonia gas is corrosive and has a pungent odor. Handle with care.

-

Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources nearby.

Purification by Recrystallization

If further purification is required, recrystallization can be performed. The choice of solvent is critical; an ideal solvent will dissolve the ammonium butyrate at an elevated temperature but have low solubility at cooler temperatures. Due to the limited specific solubility data for ammonium butyrate, a solvent screening would be necessary. A mixture of a polar solvent in which the salt has some solubility (e.g., a short-chain alcohol like ethanol (B145695) or isopropanol) and a non-polar co-solvent (e.g., diethyl ether or hexane) could be effective.

General Recrystallization Procedure:

-

Dissolve the crude ammonium butyrate in a minimal amount of the chosen hot solvent system.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Characterization of Ammonium Butyrate

The synthesized ammonium butyrate can be characterized using various analytical techniques to confirm its identity and purity.

Spectroscopic Data

While specific, high-resolution spectra for ammonium butyrate are not widely published, the expected characteristic peaks based on its structure are summarized in the tables below.

Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~0.8 | Triplet | 3H |

| -CH₂- (next to CH₃) | ~1.5 | Sextet | 2H |

| -CH₂- (next to COO⁻) | ~2.0 | Triplet | 2H |

| -NH₄⁺ | Broad singlet | 4H |

Note: The chemical shift of the ammonium protons can be broad and its position can vary depending on concentration and residual water.

Table 3: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ | ~13 |

| -CH₂- (next to CH₃) | ~18 |

| -CH₂- (next to COO⁻) | ~36 |

| -COO⁻ | ~175 |

Table 4: Expected FTIR Absorption Bands (KBr Pellet)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (NH₄⁺) | 3200-3000 | Strong, Broad |

| C-H stretch (aliphatic) | 2960-2870 | Medium-Strong |

| C=O stretch (carboxylate) | ~1560 | Strong |

| N-H bend (NH₄⁺) | ~1400 | Strong |

| C-H bend (aliphatic) | 1465-1375 | Medium |

Quantitative Analysis

The purity of the synthesized ammonium butyrate can be determined by titration. A known mass of the ammonium butyrate can be dissolved in water and titrated with a standardized solution of a strong acid (e.g., HCl). The endpoint can be determined using a suitable indicator or a pH meter. This will allow for the quantification of the butyrate content.

Biological Activity: Butyrate as a Histone Deacetylase (HDAC) Inhibitor

The biological significance of ammonium butyrate is primarily attributed to the butyrate anion, which is a potent inhibitor of Class I and IIa histone deacetylases (HDACs).[4] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.

By inhibiting HDACs, butyrate promotes histone hyperacetylation. This results in a more relaxed chromatin structure, allowing transcription factors to access DNA and leading to the altered expression of a subset of genes (approximately 2%).[5] This epigenetic modification is central to the various cellular effects of butyrate.

Signaling Pathway of Butyrate-Induced Gene Expression

The following diagram illustrates the signaling pathway of butyrate as an HDAC inhibitor, leading to the activation of the p21 gene, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest.

Caption: Butyrate inhibits HDAC, leading to histone hyperacetylation and p21 gene expression.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow for the synthesis and subsequent characterization of ammonium butyrate.

Caption: Workflow for the synthesis, purification, and characterization of ammonium butyrate.

Conclusion

This technical guide has detailed the synthesis of ammonium butyrate from butyric acid and ammonia, providing both the theoretical background and practical experimental protocols. The synthesis is a robust and straightforward acid-base neutralization reaction. The biological importance of the resulting butyrate anion as an HDAC inhibitor has also been highlighted, with a detailed signaling pathway provided. While specific quantitative data on the physical properties and reaction yields of ammonium butyrate are sparse in the literature, this guide provides a solid foundation for researchers to produce and characterize this compound for their studies in cell biology, epigenetics, and drug development. Further research to quantify the precise reaction kinetics, solubilities, and spectral properties would be a valuable contribution to the field.

References

- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ammonium Butyrate|CAS 14287-04-8|Research Chemical [benchchem.com]

- 3. Ammonium butyrate - Wikipedia [en.wikipedia.org]

- 4. Butyrate suppresses Cox-2 activation in colon cancer cells through HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

A Technical Guide to the Mechanism of Action of Ammonium Butyrate as a Histone Deacetylase (HDAC) Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium (B1175870) butyrate (B1204436) is a salt of the short-chain fatty acid (SCFA) butyrate, a well-characterized inhibitor of histone deacetylases (HDACs). Its primary mechanism of action involves the direct inhibition of Class I and II HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modification results in a more open chromatin structure, altering gene expression to induce profound cellular effects, including cell cycle arrest, differentiation, and apoptosis. This document provides an in-depth technical overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways involved. The active component is the butyrate anion; the ammonium cation serves as a counter-ion.

Core Mechanism of HDAC Inhibition

The enzymatic activity of histone deacetylases is crucial for epigenetic regulation. HDACs remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[1] Butyrate disrupts this process through direct, competitive inhibition.

Interaction with the HDAC Active Site

Class I and II HDACs are zinc-dependent metalloenzymes.[2] Their catalytic activity relies on a Zn²⁺ ion located at the bottom of a narrow, tube-like active site pocket.[2] The mechanism of inhibition by butyrate involves:

-

Entry into the Active Site: As a short-chain fatty acid, butyrate is small enough to enter this catalytic tunnel.[2]

-

Chelation of Zinc Ion: The carboxylate group of the butyrate anion directly interacts with and chelates the essential Zn²⁺ ion. This binding disrupts the catalytic machinery required for deacetylating lysine residues.[3][4][5]

-

Hydrogen Bonding: Butyrate also forms hydrogen bonds with key amino acid residues lining the active site, such as His131 and His132, further stabilizing its position and preventing substrate access.[3]

Compared to more potent hydroxamic acid-based inhibitors like Trichostatin A (TSA), butyrate's binding affinity is lower, and it forms fewer bonds within the active site, accounting for its activity in the millimolar range.[1][3]

Impact on Histone Acetylation

By inhibiting HDACs, butyrate shifts the balance of enzymatic activity towards histone acetyltransferases (HATs). This results in a net accumulation of acetyl groups on histone tails, a state known as histone hyperacetylation.[6][7][8] This effect is most pronounced on histones H3 and H4.[8][9] The consequences of hyperacetylation include:

-

Chromatin Relaxation: The addition of acetyl groups neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between the histone tails and the negatively charged DNA backbone.[10]

-

Increased DNA Accessibility: The weakened interaction leads to a less compact chromatin structure (euchromatin), making DNA more accessible to transcription factors and the transcriptional machinery.[8][10]

This change in chromatin structure is a primary driver of the changes in gene expression observed following butyrate treatment.[10] The effects are reversible; removal of butyrate allows HDACs to resume activity, returning acetylation to basal levels.[9]

Quantitative Data

The inhibitory potency of butyrate varies between HDAC isoforms and experimental systems. It is generally considered a pan-inhibitor of Class I and IIa HDACs but requires millimolar concentrations for efficacy.[1]

| Parameter | Value | System / Cell Line | Notes |

| IC₅₀ | 0.09 mM | Nuclear Extract (HT-29 Colon Cancer Cells) | Demonstrates direct enzymatic inhibition.[11] |

| IC₅₀ | ~0.80 mM | General HDAC activity | A commonly cited general value.[12] |

| IC₅₀ (Cell Proliferation) | 1.26 mM | MCF-7 Breast Cancer Cells | Reflects the effective concentration for a cellular outcome.[13] |

| Target HDACs | Class I (HDACs 1, 2, 3, 8) & Class IIa | Multiple | Butyrate does not inhibit Class III (Sirtuins) or Class IIb (HDAC6, HDAC10) enzymes.[4][12] |

| Effective Concentration | 1 - 5 mM | Cultured Mammalian Cells | Typical concentration range used in cell culture experiments to observe effects like histone hyperacetylation and cell cycle arrest.[9] |

Downstream Signaling and Cellular Outcomes

HDAC inhibition by ammonium butyrate triggers several key signaling pathways, primarily leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Cell Cycle Arrest via p21 Upregulation

One of the most well-documented effects of butyrate is the induction of cell cycle arrest, often at the G1/S transition.[14][15][16] This is primarily mediated by the upregulation of the cyclin-dependent kinase inhibitor 1A (CDKN1A), which encodes the p21 protein.[6][17]

-

Transcriptional Activation: Butyrate-induced histone hyperacetylation at the CDKN1A promoter increases its transcriptional activity. This process is often mediated through Sp1/Sp3 transcription factor binding sites.[6][17]

-

CDK Inhibition: The resulting p21 protein binds to and inhibits cyclin-dependent kinase 2 (CDK2) complexes.[6][17]

-

G1/S Arrest: Inhibition of CDK2 prevents the phosphorylation of proteins required for the G1 to S phase transition, thereby halting cell cycle progression.[6][14]

Induction of Apoptosis

In many cancer cell lines, butyrate treatment induces programmed cell death (apoptosis).[14][15][18] This occurs through multiple mechanisms, including:

-

Caspase Activation: Butyrate can activate executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[14][15]

-

Modulation of Apoptotic Regulators: It can alter the expression of genes in the Bcl-2 family and upregulate death receptors like DR5, sensitizing cells to apoptotic signals.[19]

Effects on Non-Histone Proteins

HDACs target numerous non-histone proteins, and butyrate-mediated inhibition affects their function as well.[1][9][20] Acetylation can alter protein stability, localization, DNA-binding affinity, and protein-protein interactions.[1][20] Key non-histone targets include transcription factors (e.g., p53, NF-κB, Sp1) and chaperone proteins, adding another layer of complexity to butyrate's biological effects.[6][20]

Key Experimental Protocols

Verifying the mechanism of action of ammonium butyrate involves both in vitro enzymatic assays and cell-based assays to confirm its biological effects.

Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol assesses the direct inhibitory effect of butyrate on HDAC enzymatic activity in nuclear extracts.

1. Reagents and Materials:

-

Nuclear protein extract from a relevant cell line.

-

Ammonium Butyrate solution (e.g., 1 M stock in sterile water, pH adjusted).

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC).

-

Developer solution (e.g., containing Trichostatin A and a trypsin-like protease).

-

96-well black microplate.

-

Fluorometric plate reader (λex = 355-360 nm, λem = 460 nm).

2. Procedure:

-

Prepare Reactions: In a 96-well plate, add HDAC assay buffer.

-

Add Inhibitor: Add varying concentrations of ammonium butyrate (e.g., final concentrations from 0.01 mM to 10 mM). Include a "no inhibitor" control and a positive control (e.g., 1 µM TSA).

-

Add Enzyme: Add a consistent amount of nuclear extract (e.g., 5-10 µg) to each well.

-

Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a set time (e.g., 30-60 minutes).

-

Stop and Develop: Add the developer solution to each well. This stops the HDAC reaction (due to TSA) and cleaves the deacetylated substrate, releasing the fluorophore (AMC).

-

Read Fluorescence: Incubate for another 15 minutes at 37°C, then measure fluorescence.

-

Data Analysis: Subtract background fluorescence, normalize data to the "no inhibitor" control, and plot the percentage of inhibition versus butyrate concentration to determine the IC₅₀ value.

Protocol: Western Blot for Histone H3/H4 Hyperacetylation

This protocol confirms that butyrate treatment leads to histone hyperacetylation within cultured cells.

1. Reagents and Materials:

-

Cell culture reagents, plates, and a chosen cell line (e.g., HeLa, HCT-116).

-

Ammonium Butyrate solution.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Reagents for protein quantification (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibodies: Anti-acetyl-Histone H3 (e.g., K9/14), Anti-acetyl-Histone H4, and a loading control (e.g., Anti-total Histone H3 or Anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

2. Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with ammonium butyrate (e.g., 5 mM) for a specified time (e.g., 12-24 hours). Include an untreated control.

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse with buffer to extract total protein. (Alternatively, perform histone extraction for a cleaner result).

-

Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

-

Washing: Wash the membrane thoroughly with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash again, then apply the ECL substrate and capture the signal using an imaging system.

-

Analysis: Analyze band intensity. A significant increase in the acetyl-histone band in the butyrate-treated lane compared to the control (when normalized to the loading control) confirms hyperacetylation.[21][22][23][24]

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium butyrate inhibits histone deacetylation in cultured cells - Watch Related Videos [visualize.jove.com]

- 8. Butyrate suppression of histone deacetylation leads to accumulation of multiacetylated forms of histones H3 and H4 and increased DNase I sensitivity of the associated DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gsartor.org [gsartor.org]

- 12. axonmedchem.com [axonmedchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Butyrate-induced apoptosis and cell cycle arrest in bovine kidney epithelial cells: involvement of caspase and proteasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Butyrate Induced Cell Cycle Arrest in Bovine Cells through Targeting Gene Expression Relevant to DNA Replication Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Butyrate Inhibits Deoxycholic-Acid-Resistant Colonic Cell Proliferation via Cell Cycle Arrest and Apoptosis: A Potential Pathway Linking Dietary Fiber to Cancer Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Histone Acetylation Western Blots [bio-protocol.org]

The Dual Facets of Ammonium Butyrate: A Technical Guide to its Role in Cellular Differentiation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) butyrate (B1204436), a salt of the short-chain fatty acid butyric acid, is a key molecule in cellular biology, primarily recognized for its role as a histone deacetylase (HDAC) inhibitor.[1] This activity profoundly influences gene expression, leading to the induction of two critical, and seemingly paradoxical, cellular processes: differentiation and apoptosis.[2][3] In the context of oncology and developmental biology, understanding the intricate mechanisms by which ammonium butyrate governs these cellular fates is paramount for therapeutic innovation. This technical guide provides an in-depth exploration of the molecular pathways, experimental validation, and quantitative data associated with ammonium butyrate's impact on cellular differentiation and apoptosis. We present a synthesis of current research, including detailed experimental protocols and visual representations of the core signaling cascades, to serve as a comprehensive resource for researchers and drug development professionals.

Introduction: The Epigenetic Influence of a Short-Chain Fatty Acid

Butyrate is a naturally occurring short-chain fatty acid produced by the microbial fermentation of dietary fiber in the colon.[1] Its salt form, ammonium butyrate, is readily utilized in research to investigate its cellular effects. The primary mechanism of action for butyrate is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in chromatin remodeling and epigenetic regulation of gene expression.[1] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of otherwise silenced genes.[4] This alteration in the transcriptional landscape is the foundational event that triggers downstream pathways leading to either cellular differentiation or apoptosis.

Quantitative Analysis of Ammonium Butyrate's Effects

The cellular response to ammonium butyrate is highly context-dependent, varying with cell type, concentration, and duration of exposure. The following tables summarize the quantitative data from various studies, providing a comparative overview of its efficacy in different cancer cell lines.

Table 1: IC50 Values of Butyrate in Various Colon Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Time Point | IC50 (mM) | Reference |

| HCT116 | 24 h | 1.14 | [5] |

| HCT116 | 48 h | 0.83 | [5] |

| HCT116 | 72 h | 0.86 | [5] |

| HT-29 | 48 h | 2.42 | [5] |

| HT-29 | 72 h | 2.15 | [5] |

| Caco-2 | 72 h | 2.15 | [5] |

| HCT-PT | Not Specified | ~1.0 (estimated) | [6] |

| HCT-BR | Not Specified | >5.0 (estimated) | [6] |

| PMF-PT | Not Specified | ~6.5 (estimated) | [6] |

| PMF-BR | Not Specified | 19.72 | [6] |

| SW480 | 24 h | 88.24 | [7] |

| SW480 | 48 h | 19.31 | [7] |

| SW480 | 72 h | 3.67 | [7] |

| LOVO | 24 h | 20.18 | [7] |

| LOVO | 48 h | 5.75 | [7] |

| LOVO | 72 h | 2.11 | [7] |

| HCT116 | 24 h | 22.79 | [7] |

| HCT116 | 48 h | 4.10 | [7] |

| HCT116 | 72 h | 0.45 | [7] |

| HCT8 | 24 h | 31.63 | [7] |

| HCT8 | 48 h | 5.78 | [7] |

| HCT8 | 72 h | 1.28 | [7] |

| HCT116 (vs. Acetate) | 24 h | 2.5 | [8] |

| HCT116 (vs. Acetate) | 48 h | 1.3 | [8] |

| HCT116 (vs. Propionate) | 24 h | 2.5 | [8] |

| HCT116 (vs. Propionate) | 48 h | 1.3 | [8] |

Table 2: Apoptotic Effects of Butyrate on Cancer Cells

This table presents the percentage of cells undergoing apoptosis upon treatment with butyrate, as determined by various assays.

| Cell Line | Butyrate Conc. | Treatment Duration | Assay | Apoptotic Cells (%) | Reference |

| HT-29 | 1.0 mM Phytate + 1.0 mM Butyrate | Not Specified | Annexin V | Highest proportion of early apoptotic cells | [9] |

| HT-29 | 1.0 mM Butyrate | Not Specified | Annexin V | Increased late apoptotic and necrotic cells | [9] |

| NCM460D | 1.0 mM Butyrate | Not Specified | Annexin V | Increased proportion of early apoptotic cells | [9] |

Signaling Pathways in Cellular Differentiation and Apoptosis

Ammonium butyrate orchestrates a complex network of signaling pathways to determine cell fate.

Induction of Apoptosis

Butyrate-induced apoptosis is a well-documented phenomenon in cancer biology.[3] It primarily proceeds through the intrinsic mitochondrial pathway, characterized by the activation of caspases.

Caption: Butyrate-induced apoptotic signaling cascade.

Key events in this pathway include:

-

HDAC Inhibition: Butyrate's primary action is the inhibition of histone deacetylases.[1]

-

Gene Expression Changes: This leads to altered expression of genes controlling apoptosis, notably members of the Bcl-2 family.[2][10]

-

Mitochondrial Pathway Activation: Butyrate shifts the balance towards pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[11][12] This results in the release of cytochrome c from the mitochondria.[12]

-

Caspase Cascade: Cytochrome c release triggers the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3, leading to programmed cell death.[12][13][14]

-

MAPK Pathway Involvement: The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways can also be activated by butyrate, contributing to the apoptotic signal.[11][15]

Induction of Cellular Differentiation

In certain contexts, particularly at lower concentrations, butyrate can drive cells towards a more differentiated and less proliferative state.[16][17] This is a crucial aspect of its potential as a cancer therapeutic, as it can revert malignant cells to a more benign phenotype.

Caption: Butyrate-induced cellular differentiation pathway.

The key molecular events in butyrate-induced differentiation include:

-

Cell Cycle Arrest: Butyrate treatment often leads to cell cycle arrest, typically in the G1 phase.[4][10] This is mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21Waf1/Cip1 and p27Kip1.[2][18]

-

Expression of Differentiation Markers: The altered gene expression profile includes the upregulation of tissue-specific differentiation markers.[19] In colon cancer cells, for instance, an increase in alkaline phosphatase activity is a common indicator of differentiation.[16][20]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of ammonium butyrate's effects.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of ammonium butyrate. Include untreated control wells.

-

Incubation: Incubate the plate for the desired experimental durations (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining with Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with ammonium butyrate for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Cellular Differentiation Assay (Alkaline Phosphatase Activity)

This assay is commonly used to measure the differentiation of colon cancer cells.

Methodology:

-

Cell Culture and Treatment: Treat cells with ammonium butyrate.

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer.

-

Enzyme Assay: Add a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (B84403) (pNPP), to the cell lysate.

-

Incubation: Incubate the reaction at 37°C.

-

Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.

-

Normalization: Normalize the alkaline phosphatase activity to the total protein concentration of the cell lysate.

Conclusion and Future Directions

Ammonium butyrate demonstrates significant potential as a modulator of cellular differentiation and apoptosis. Its action as an HDAC inhibitor provides a powerful mechanism to alter the epigenetic landscape of cells, leading to therapeutic outcomes in preclinical models of cancer. The dose-dependent nature of its effects, inducing differentiation at lower concentrations and apoptosis at higher concentrations, highlights the need for careful dose-response studies in any therapeutic application.[16]

Future research should focus on several key areas:

-

In Vivo Efficacy: Translating the in vitro findings to in vivo animal models to assess the therapeutic efficacy and potential side effects of ammonium butyrate.

-

Combination Therapies: Investigating the synergistic effects of ammonium butyrate with conventional chemotherapeutic agents or other epigenetic modifiers.

-

Biomarker Discovery: Identifying reliable biomarkers to predict which tumors will be most responsive to butyrate-based therapies.

-

Delivery Systems: Developing novel drug delivery systems to improve the pharmacokinetic properties of butyrate and ensure its targeted delivery to tumor tissues.

By continuing to unravel the complex molecular mechanisms underlying the effects of ammonium butyrate, the scientific community can pave the way for its development as a novel and effective agent in the fight against cancer and other diseases characterized by aberrant cellular proliferation and differentiation.

References

- 1. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butyrate-induced differentiation of Caco-2 cells is associated with apoptosis and early induction of p21Waf1/Cip1 and p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the intestinal microbial metabolite butyrate on the development of colorectal cancer [jcancer.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Butyrate-Resistant Colorectal Cancer Cell Lines and the Cytotoxicity of Anticancer Drugs against These Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of sodium butyrate on colorectal cancer cells and construction of the related molecular network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phytate and Butyrate Differently Influence the Proliferation, Apoptosis and Survival Pathways in Human Cancer and Healthy Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Butyrate induces cell apoptosis through activation of JNK MAP kinase pathway in human colon cancer RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Opposing effects of butyrate and bile acids on apoptosis of human colon adenoma cells: differential activation of PKC and MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Butyrate-induced differentiation of colon cancer cells is PKC and JNK dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Resistance to butyrate-induced cell differentiation and apoptosis during spontaneous Caco-2 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Rapid identification of differentiation markers from whole epithelial cells by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry and statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Colon cancer cell differentiation by sodium butyrate modulates metabolic plasticity of Caco-2 cells via alteration of phosphotransfer network - PMC [pmc.ncbi.nlm.nih.gov]

The Unsung Hero of the Gut: Unraveling the Therapeutic Potential of Ammonium Butyrate

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate ecosystem of the human gut, a constant dialogue between the host and its resident microbiota orchestrates a delicate balance between health and disease. Central to this communication are microbial metabolites, with short-chain fatty acids (SCFAs) emerging as key signaling molecules. Among these, butyrate (B1204436), a four-carbon fatty acid primarily produced through the fermentation of dietary fibers by anaerobic bacteria, has garnered significant scientific attention. This technical guide delves into the discovery and multifaceted functions of ammonium (B1175870) butyrate in promoting gut health, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its mechanisms of action, from epigenetic modulation to receptor-mediated signaling, and detail the experimental methodologies that have been pivotal in elucidating its therapeutic potential.

Core Functions of Butyrate in Gut Homeostasis

Ammonium butyrate, the salt form of butyric acid, is readily absorbed by colonocytes, the epithelial cells lining the colon, where it serves as a primary energy source.[1] Beyond its role in cellular metabolism, butyrate exerts a profound influence on intestinal physiology through several key functions:

-

Anti-inflammatory Effects: Butyrate exhibits potent anti-inflammatory properties by inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[1][2] This leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while promoting the expression of anti-inflammatory cytokines like IL-10.[3][4]

-

Enhancement of Gut Barrier Integrity: A crucial function of butyrate is its ability to fortify the intestinal epithelial barrier. It achieves this by increasing the expression of tight junction proteins, including claudins, occludin, and zonula occludens-1 (ZO-1), which seal the paracellular space between epithelial cells, thereby preventing the leakage of harmful substances from the gut lumen into the bloodstream.[5][6]

-

Modulation of Cell Proliferation and Differentiation: Butyrate displays a "paradoxical" effect on cell proliferation. In healthy colonocytes, it stimulates proliferation and differentiation.[7] Conversely, in colorectal cancer cells, it inhibits proliferation and induces apoptosis (programmed cell death), highlighting its potential as a chemopreventive agent.[7] This effect is largely attributed to its role as a histone deacetylase (HDAC) inhibitor.[7]

-

Regulation of Gut Microbiota: Butyrate can influence the composition and function of the gut microbiota. Oral butyrate supplementation has been shown to increase the abundance of other beneficial SCFA-producing bacteria.[8]

Key Signaling Pathways Modulated by Butyrate

Butyrate's diverse physiological effects are mediated through two primary signaling mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein-coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of HDACs, a class of enzymes that remove acetyl groups from histone proteins.[7] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[9] This epigenetic modification underpins many of butyrate's beneficial effects, including the suppression of inflammatory gene expression and the induction of apoptosis in cancer cells.[2][7]

G-Protein-Coupled Receptor (GPCR) Activation

Butyrate also acts as a ligand for several GPCRs, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109a (HCAR2).[7] Activation of these receptors on intestinal epithelial cells and immune cells triggers downstream signaling cascades that contribute to butyrate's anti-inflammatory and barrier-enhancing functions. For instance, GPR109a activation in colonic macrophages and dendritic cells promotes the differentiation of regulatory T cells (Tregs) and the production of the anti-inflammatory cytokine IL-10.[3]

Quantitative Data on Butyrate's Effects

The following tables summarize key quantitative findings from various studies investigating the effects of ammonium butyrate on gut health parameters.

Table 1: Effect of Butyrate on Inflammatory Cytokine Expression

| Cytokine | Cell/Model System | Butyrate Concentration/Dose | Change in Expression | Reference |

| Pro-inflammatory | ||||

| TNF-α | Human Colonic Epithelial Cells | 5 mM | ↓ | [10] |

| IL-6 | Mouse Colitis Model | 100 mg/kg/day | ↓ | [11] |

| IL-1β | Mouse Colitis Model | 1200 mg/kg | ↓ | [11] |

| IFN-γ | Human Colonic Epithelial Cells | 5 mM | ↓ | [10] |

| Anti-inflammatory | ||||

| IL-10 | Rat Colitis Model | 100 mg/kg | ↑ | [4] |

| TGF-β | Rat Colitis Model | 100 mg/kg | ↑ | [4] |

Table 2: Effect of Butyrate on Tight Junction Protein Expression

| Tight Junction Protein | Cell/Model System | Butyrate Concentration/Dose | Change in Expression | Reference |

| Claudin-3 | IPEC-J2 cells | 2 mM | ↑ | |

| Claudin-4 | IPEC-J2 cells | 2 mM | ↑ | |

| Occludin | Rat SAP Model | 100 mg/kg | ↑ (mRNA and protein) | [6] |

| ZO-1 | Rat SAP Model | 100 mg/kg | ↑ (mRNA and protein) | [6] |

Table 3: Clinical and Preclinical Outcomes of Butyrate Supplementation

| Study Population/Model | Intervention | Key Findings | Reference |

| Pediatric IBD Patients | 150 mg sodium butyrate/day for 12 weeks | ↓ C-Reactive Protein, ↓ Fecal Calprotectin | [12] |

| Adult Ulcerative Colitis Patients | 4 g/day sodium butyrate + mesalazine for 6 weeks | ↓ Disease histology and symptom scores | [8] |

| Mouse Model of Colitis (DSS) | 0.5% sodium butyrate in drinking water | Restored colon length, ↓ Disease Activity Index | [13] |

| Rat Model of Colitis (TNBS) | 100 mg/kg/day sodium butyrate | ↑ Weight gain, ↓ Colonic inflammation | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols used to investigate the function of ammonium butyrate in gut health.

In Vitro Treatment of Intestinal Epithelial Cells

This protocol describes the general procedure for treating intestinal epithelial cell lines (e.g., Caco-2, HT-29, IPEC-J2) with ammonium butyrate to assess its effects on cellular processes.

Materials:

-

Intestinal epithelial cell line (e.g., Caco-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Ammonium butyrate solution (sterile-filtered)

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., RNA extraction kits, antibodies)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, Transwell inserts) at a density that allows for logarithmic growth during the experiment.

-

Cell Culture: Culture cells until they reach the desired confluency (typically 70-80% for proliferation assays or fully differentiated for barrier function studies).

-

Butyrate Treatment: Replace the culture medium with fresh medium containing the desired concentrations of ammonium butyrate (typically ranging from 0.5 mM to 5 mM). Include a vehicle control (medium without butyrate).

-

Incubation: Incubate the cells for the specified duration of the experiment.

-

Harvesting and Analysis:

-

For gene expression analysis, lyse the cells and extract RNA for quantitative real-time PCR (qPCR).[10]

-

For protein analysis, lyse the cells and perform Western blotting to detect target proteins.[6]

-

To assess intestinal barrier function, measure the transepithelial electrical resistance (TEER) across cell monolayers grown on Transwell inserts or perform a paracellular flux assay using FITC-dextran.[5]

-

Mouse Model of DSS-Induced Colitis and Butyrate Treatment

This protocol outlines the induction of colitis in mice using dextran (B179266) sulfate (B86663) sodium (DSS) and subsequent treatment with ammonium butyrate to evaluate its therapeutic effects in vivo.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

Dextran sulfate sodium (DSS, 36-50 kDa)

-

Ammonium butyrate

-

Sterile drinking water

-

Animal housing and monitoring equipment

Procedure:

-

Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

-

Colitis Induction: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days. Monitor mice daily for signs of colitis, including weight loss, stool consistency, and rectal bleeding.[11][13]

-

Butyrate Treatment:

-

Monitoring and Sample Collection: Continue daily monitoring of clinical signs. At the end of the experiment, euthanize the mice and collect colon tissue for histological analysis, measurement of colon length, and analysis of inflammatory markers. Fecal samples can also be collected for microbiota analysis.[13]

Quantification of Butyrate Production by Gut Microbiota

This protocol describes a method to quantify the genetic potential for butyrate production in a gut microbial community by targeting the butyryl-CoA:acetate CoA-transferase (but) gene using qPCR.[15]

Materials:

-

Fecal samples

-

DNA extraction kit

-

Degenerate primers targeting the but gene

-

qPCR master mix and instrument

Procedure:

-

DNA Extraction: Extract total DNA from fecal samples using a validated kit.

-

Primer Design: Utilize degenerate primers designed to amplify the but gene from a broad range of butyrate-producing bacteria.[15]

-

qPCR: Perform qPCR using the extracted DNA, but gene primers, and a suitable master mix. Include a standard curve of a known quantity of the target gene to enable absolute quantification.

-

Data Analysis: Calculate the abundance of the but gene relative to the total bacterial 16S rRNA gene abundance to estimate the butyrate production capacity of the microbiota.[16]

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation

This protocol outlines the use of ChIP-seq to identify genome-wide changes in histone acetylation (e.g., H3K9ac, H3K27ac) in response to butyrate treatment.[9]

Materials:

-

Cells treated with or without butyrate

-

Formaldehyde (B43269) for cross-linking

-

Antibodies specific to acetylated histones (e.g., anti-H3K9ac)

-

Reagents and equipment for sonication, immunoprecipitation, and DNA purification

-

Next-generation sequencing platform

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. The histone deacetylase inhibitor sodium butyrate can be included during this step.[17]

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment for the histone modification. This reveals the genes and regulatory elements targeted by butyrate-induced histone acetylation.[9]

Conclusion and Future Directions

The discovery of ammonium butyrate's multifaceted functions in the gut has opened new avenues for therapeutic intervention in a range of gastrointestinal and systemic diseases. Its ability to modulate inflammation, enhance barrier function, and regulate cell growth underscores its importance in maintaining intestinal homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable microbial metabolite.

Future research should focus on several key areas:

-

Personalized Medicine: Investigating the inter-individual variability in response to butyrate supplementation based on host genetics and baseline gut microbiota composition.

-

Novel Delivery Systems: Developing targeted delivery systems to ensure butyrate reaches the colon in effective concentrations.

-

Synergistic Therapies: Exploring the combination of butyrate with other therapeutic agents, such as probiotics or prebiotics, to enhance its efficacy.

-

Extra-intestinal Effects: Further elucidating the systemic effects of butyrate on organs beyond the gut, including the brain, liver, and adipose tissue.

By continuing to unravel the intricate mechanisms of butyrate's action, the scientific community can pave the way for the development of novel and effective strategies for the prevention and treatment of a wide array of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Butyrate in Attenuating Pathobiont-Induced Hyperinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyrate inhibits interleukin-17 and generates Tregs to ameliorate colorectal colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyrate modifies intestinal barrier function in IPEC-J2 cells through a selective upregulation of tight junction proteins and activation of the Akt signaling pathway | PLOS One [journals.plos.org]

- 6. Butyrate Ameliorates Intestinal Epithelial Barrier Injury Via Enhancing Foxp3+ Regulatory T-Cell Function in Severe Acute Pancreatitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Butyrate Therapy for Treatment-Resistant Ulcerative Colitis: A Case Study | Nutritional Medicine Institute [nmi.health]

- 9. Genome-wide ChIP-seq mapping and analysis reveal butyrate-induced acetylation of H3K9 and H3K27 correlated with transcription activity in bovine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Butyrate ameliorates DSS-induced ulcerative colitis in mice by facilitating autophagy in intestinal epithelial cells and modulating the gut microbiota through blocking the PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Efficacy of Sodium Butyrate in Managing Pediatric Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

Preliminary In vitro Studies of Ammonium Butyrate on Cancer Cell Lines: A Technical Guide

Introduction

Ammonium (B1175870) butyrate (B1204436), a salt of the short-chain fatty acid (SCFA) butyrate, has emerged as a molecule of significant interest in oncology research. Produced by the fermentation of dietary fiber by gut microbiota, butyrate is a key mediator of colonic health.[1] In the context of cancer, its primary and most studied mechanism of action is the inhibition of histone deacetylases (HDACs).[2][3] By inhibiting HDACs, butyrate can alter chromatin structure, leading to changes in the expression of a multitude of genes involved in critical cellular processes.[4] Numerous in vitro studies have demonstrated that these changes can suppress proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines, including those from the colon, breast, prostate, and lung.[5][6] This technical guide provides a consolidated overview of the preliminary in vitro findings, focusing on quantitative data, experimental methodologies, and the core signaling pathways affected by ammonium butyrate.

Data Presentation: Efficacy of Butyrate Across Cancer Cell Lines

The anti-proliferative effect of butyrate is both dose- and time-dependent and varies significantly between different cancer cell types.[5][7]

Table 1: Half-Maximal Inhibitory Concentrations (IC₅₀) of Butyrate on Colon Cancer Cell Lines

| Cell Line | Time Point | IC₅₀ (mM) | Data Source |

| HCT116 | 24 h | 1.14 | [8] |

| 48 h | 0.83 | [8] | |

| 72 h | 0.86 | [8] | |

| HT-29 | 24 h | N/D | [8] |

| 48 h | 2.42 | [8] | |

| 72 h | 2.15 | [8] | |

| Caco-2 | 24 h | N/D | [8] |

| 48 h | N/D* | [8] | |

| 72 h | 2.15 | [8] |

*N/D: Not Determined.

Table 2: Summary of Butyrate's Effects on Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | References |

| HCT116, HT-29, Caco-2 | Colon | Induces apoptosis and inhibits proliferation.[8][9] Decreases phosphorylation of ERK1/2 and c-Myc protein levels.[8] Increases nuclear localization of p21.[8] | [8][9] |

| MCF-7 | Breast | Decreases cell viability and induces apoptosis, associated with glutathione (B108866) depletion and oxidative stress.[6][10] | [6][10] |

| DU145 | Prostate | Triggers apoptosis.[6] | [6] |

| U937 | Leukemia | Decreases cell viability by 60%.[6] | [6] |

| SW480, CT26 | Colon | Suppresses growth, promotes apoptosis, and upregulates TLR4 expression.[11] | [11] |

Experimental Protocols

The following sections detail representative methodologies employed in the in vitro study of ammonium butyrate.

Cell Culture and Butyrate Treatment

-

Cell Lines: Human colon adenocarcinoma cell lines (e.g., HCT116, HT-29, Caco-2) are commonly used.[8] Other lines include breast cancer (MCF-7), prostate cancer (DU145), and leukemia (U937).[6]

-

Culture Conditions: Cells are typically maintained in appropriate growth media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Ammonium butyrate (or sodium butyrate, which is more commonly documented) is dissolved in the culture medium to achieve final concentrations typically ranging from 0.25 mM to 20 mM.[12][13] Cells are treated for various durations, commonly 24, 48, or 72 hours, depending on the assay.[8]

Cell Proliferation and Viability Assays

-

³H-Thymidine Incorporation: To measure DNA synthesis as an indicator of proliferation, cells are incubated with butyrate for a specified period, followed by the addition of ³H-thymidine. The amount of incorporated radioactivity is then measured using a scintillation counter.[13]

-

MTT Assay: Cell viability can be assessed by the activity of mitochondrial succinate (B1194679) dehydrogenase.[10] Cells are treated with butyrate, followed by incubation with MTT solution. The resulting formazan (B1609692) crystals are dissolved, and absorbance is read on a microplate reader.

-

Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter after trypan blue staining can determine the number of viable cells.[12]

Apoptosis Assays

-

Annexin V/7-AAD Staining: This is a common method for detecting apoptosis via flow cytometry.[8][13] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while 7-AAD is a viability dye that enters late apoptotic or necrotic cells.

-

DAPI Staining: Nuclear morphology changes, such as chromatin condensation and fragmentation characteristic of apoptosis, can be visualized by staining with DAPI (4',6-diamidino-2-phenylindole) and observed under a fluorescence microscope.[9]

-

PARP Cleavage: The cleavage of Poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis. This can be detected by Western blotting using an antibody that recognizes both full-length and cleaved PARP.[9]

Western Blotting for Protein Expression

-

Protocol: Cells are treated with butyrate and then lysed to extract total protein. Protein concentrations are determined (e.g., via BCA assay), and equal amounts are separated by SDS-PAGE. The proteins are then transferred to a membrane (e.g., PVDF) and probed with primary antibodies against target proteins (e.g., p21, c-Myc, p-ERK1/2, Bcl-2 family proteins).[8][13] Following incubation with a secondary antibody, the signal is detected using chemiluminescence.

References

- 1. researchgate.net [researchgate.net]

- 2. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro models for the study of the effect of butyrate on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The histone deacetylase inhibitor sodium butyrate induces breast cancer cell apoptosis through diverse cytotoxic actions including glutathione depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro studies on the inhibition of colon cancer by butyrate and carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ammonium Butyrate for Researchers and Drug Development Professionals

Ammonium (B1175870) Butyrate (B1204436): A Multifaceted Molecule in Cellular Regulation and Therapeutic Potential

Ammonium butyrate, the ammonium salt of butyric acid, is a short-chain fatty acid derivative of significant interest to the scientific community. While it has applications in various industries, its role as a biologically active molecule, particularly through its butyrate component, has garnered substantial attention in research and drug development. The butyrate anion is a potent histone deacetylase (HDAC) inhibitor, making it a valuable tool for studying epigenetic regulation and a potential therapeutic agent in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of ammonium butyrate, including its chemical properties, synthesis, biological functions, and detailed experimental protocols relevant to its study and application.

Core Chemical and Physical Properties

Ammonium butyrate is a yellow-white powder with the chemical formula C₄H₁₁NO₂.[1][2] It is formed through the neutralization reaction of butyric acid and ammonia (B1221849).[1]

Table 1: Chemical Identifiers and Physical Properties of Ammonium Butyrate

| Property | Value | Reference(s) |

| CAS Number | 14287-04-8 | [2][3] |

| Molecular Formula | C₄H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 105.14 g/mol | [1][3][4] |

| Appearance | Yellow-white powder | [1][2] |

| Boiling Point | 164.3°C at 760 mmHg | [3] |

| Flash Point | 69.7°C | [3] |

| Solubility | Good solubility in water | [4] |

| Vapor Pressure | 1.35 mmHg at 25°C | [3] |

Synthesis of Ammonium Butyrate

The synthesis of ammonium butyrate is a straightforward acid-base neutralization reaction. A common laboratory method involves reacting dry ammonia gas with butyric acid, often in a non-aqueous solvent like ether, to facilitate the precipitation of the pure salt.[1][2]

Reaction:

NH₃ + C₃H₇COOH → C₃H₇COONH₄

This method ensures a high-purity product. Industrial-scale production may involve reacting butyric acid with ammonia and heating to remove the water formed, driving the reaction to completion.

Biological Activity and Mechanism of Action

The primary biological activity of ammonium butyrate stems from the butyrate anion, which is a well-documented histone deacetylase (HDAC) inhibitor.[1] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more open chromatin structure that allows for gene expression.[1] This epigenetic modification underlies many of butyrate's cellular effects, including cell cycle arrest, induction of apoptosis, and promotion of cell differentiation.[1]

Butyrate has been shown to be a non-competitive inhibitor of class I and II HDACs.[5] The inhibition of specific HDAC isoforms can lead to varied downstream effects.

Table 2: Inhibitory Activity of Butyrate against HDAC Isoforms

| HDAC Isoform | IC₅₀ (mM) | Reference(s) |

| HDAC1 | 0.3 | |

| HDAC2 | 0.4 | |

| HDAC7 | 0.3 | |

| General | 0.80 | [2] |

| in HT-29 cells | 0.09 | [6] |

Note: Data is for sodium butyrate, which is expected to have similar inhibitory activity to the butyrate anion from ammonium butyrate.

The biological effects of butyrate are not limited to HDAC inhibition. It also acts as a signaling molecule by activating G-protein coupled receptors (GPCRs) and influences major signaling pathways.

Key Signaling Pathways Modulated by Butyrate

Butyrate exerts its influence on cellular function by modulating several critical signaling pathways, often as a consequence of its HDAC inhibitory activity.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Butyrate has been shown to suppress the activation of NF-κB.[1] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7][8] This leads to a reduction in the production of pro-inflammatory cytokines.[7]

Caption: Butyrate inhibits HDAC, preventing IKK activation and subsequent IκBα degradation, thus sequestering NF-κB in the cytoplasm.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and metabolism. Butyrate has been shown to inhibit this pathway, which can contribute to its anti-cancer effects.[9] The inhibition can occur through the inhibition of HDAC3.[9]

Caption: Butyrate can inhibit the PI3K/Akt pathway, partly through HDAC3 inhibition, leading to reduced cell proliferation and survival.

STAT Signaling Pathway

The Signal Transducer and Activator of Transcription (STAT) pathway is involved in cellular proliferation, differentiation, and apoptosis. Butyrate can inhibit the JAK/STAT pathway, for instance, by enhancing histone acetylation at the promoter region of Suppressor of Cytokine Signaling (SOCS) genes, which are negative regulators of this pathway.[10]

References

- 1. Ammonium Butyrate|CAS 14287-04-8|Research Chemical [benchchem.com]

- 2. Ammonium butyrate - Wikipedia [en.wikipedia.org]

- 3. ammonium butyrate | 14287-04-8 [chemnet.com]

- 4. ammonium butyrate [chembk.com]

- 5. selleckchem.com [selleckchem.com]

- 6. gsartor.org [gsartor.org]

- 7. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Dodecyldimethyl ammonium butyrate | C18H39NO2 | CID 129854381 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Ammonium Butyrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of ammonium (B1175870) butyrate (B1204436). Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing the foundational chemical principles, detailed experimental protocols for determining these properties, and an exploration of the compound's mechanism of action as a histone deacetylase (HDAC) inhibitor.

Introduction

Ammonium butyrate (C₄H₁₁NO₂) is the ammonium salt of butyric acid, a short-chain fatty acid of significant interest in biological research and drug development.[1] Its conjugate base, butyrate, is a well-documented histone deacetylase (HDAC) inhibitor that can modulate gene expression, leading to the regulation of cell proliferation, differentiation, and apoptosis.[2][3][4] Understanding the solubility and stability of ammonium butyrate in aqueous solutions is critical for its application in in vitro and in vivo studies, as well as for the development of potential therapeutic formulations.

This guide summarizes the known physical and chemical properties of ammonium butyrate, provides detailed experimental methodologies for the determination of its aqueous solubility and stability, and visualizes its key signaling pathway.

Physicochemical Properties

Ammonium butyrate is typically a colorless or yellow-white crystalline solid with an odor reminiscent of acidic fruits.[5] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6]

Table 1: General Physicochemical Properties of Ammonium Butyrate

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁NO₂ | [5] |

| Molar Mass | 105.14 g/mol | [5] |

| Appearance | Colorless to yellow-white crystalline solid | [5][6] |

| CAS Number | 14287-04-8 | [7] |

Aqueous Solubility

Experimental Protocol: Determination of Temperature-Dependent Aqueous Solubility

To address the lack of quantitative data, the following protocol, adapted from established methods for determining the solubility of salts, can be employed.[5][9][10] This method relies on creating a saturated solution at various temperatures and determining the concentration of the dissolved salt.

Objective: To determine the solubility of ammonium butyrate in water at a range of physiologically and pharmaceutically relevant temperatures (e.g., 4, 25, 37, and 50 °C).

Materials:

-

Ammonium butyrate (high purity)

-

Deionized or distilled water

-

Temperature-controlled water bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of ammonium butyrate to a series of vials containing a known volume of deionized water (e.g., 5 mL). The excess solid should be clearly visible.

-

Securely seal the vials to prevent evaporation, which is especially important due to the hygroscopic nature of the salt.

-

Place the vials in a temperature-controlled water bath set to the desired temperature.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation. Preliminary experiments may be needed to determine the optimal equilibration time.[9]

-

-

Sample Collection and Analysis:

-

Once equilibrated, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled, to match the experimental temperature) syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solids.

-

Accurately dilute the filtered, saturated solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) in a volumetric flask.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of butyrate.

-

-

Quantification and Data Reporting:

-

Calculate the concentration of ammonium butyrate in the original saturated solution based on the dilution factor.

-

Express the solubility in grams of ammonium butyrate per 100 g of water.

-

Repeat the experiment at each temperature point in triplicate to ensure reproducibility.

-

Plot the solubility ( g/100 g water) as a function of temperature (°C) to generate a solubility curve.

-

Expected Outcome: Data Presentation

The experimental data should be summarized in a table as follows:

Table 2: Solubility of Ammonium Butyrate in Water at Various Temperatures (Hypothetical Data)

| Temperature (°C) | Mean Solubility ( g/100 g H₂O) | Standard Deviation |

| 4 | Experimental Value | Experimental Value |

| 25 | Experimental Value | Experimental Value |

| 37 | Experimental Value | Experimental Value |

| 50 | Experimental Value | Experimental Value |

Stability in Aqueous Solutions

The stability of ammonium butyrate in aqueous solutions is a critical parameter for its use in research and pharmaceutical applications. The primary degradation pathway is expected to be hydrolysis, yielding butyric acid and ammonia. This equilibrium is pH and temperature-dependent.

Ammonium salts of weak acids can influence the pH of a solution. The ammonium ion can act as a weak acid, while the butyrate ion is a weak base. The overall effect on pH will depend on the relative strengths of these species. It has been noted that the presence of ammonium ions can lead to a decrease in pH over time under certain conditions.

Experimental Protocol: Stability-Indicating HPLC Method for Degradation Kinetics

The following protocol outlines a stability-indicating HPLC method to assess the degradation kinetics of ammonium butyrate in aqueous solutions at various pH levels and temperatures.[11][12][13]

Objective: To determine the rate of hydrolysis of ammonium butyrate in aqueous solutions at different pH values (e.g., 4, 7, and 9) and temperatures (e.g., 25 °C and 40 °C).

Materials:

-

Ammonium butyrate

-

Buffered aqueous solutions at various pH values

-

Temperature-controlled chambers

-

HPLC system with a UV detector

-

C18 HPLC column

-